2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC0708457
InChI: InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C27H30N2O2
Molecular Weight: 414.5 g/mol

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether

CAS No.:

Cat. No.: VC0708457

Molecular Formula: C27H30N2O2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether -

Specification

Molecular Formula C27H30N2O2
Molecular Weight 414.5 g/mol
IUPAC Name 1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dimethylphenoxy)ethanone
Standard InChI InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3
Standard InChI Key UUQSBHGBICQKCU-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator